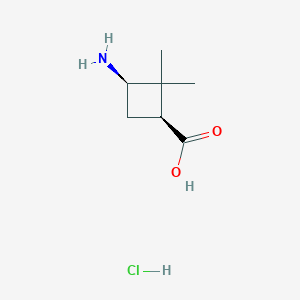
1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile
Overview
Description
1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS# 151157-59-4) is a research chemical . It has a molecular weight of 226.10 and a molecular formula of C11H9Cl2N . The IUPAC name for this compound is 1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile .
Molecular Structure Analysis
The molecular structure of 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile is represented by the formula C11H9Cl2N . The canonical SMILES representation is C1CC(C1)(C#N)C2=C(C=C(C=C2)Cl)Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile include a molecular weight of 226.10 and a molecular formula of C11H9Cl2N . The compound has a covalently-bonded unit count of 1, a heavy atom count of 14, and a topological polar surface area of 23.8 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Analogues : 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile is involved in the synthesis of 2,4-methanoproline analogues, using a two-step synthetic approach, which includes a reversible addition of hydrogen cyanide and subsequent ring closure to produce 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles (Rammeloo, Stevens, & de Kimpe, 2002).
Photodimerization Studies : Research has shown that 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile can undergo photodimerization, as observed in crystalline stilbene, leading to the formation of specific mirror-symmetric dimers (Cohen, Green, Ludmer, & Schmidt, 1970).
Crystal Structure Analysis : The crystal structure of related compounds, like 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane, provides insights into the structural characteristics and dimerization processes of similar cyclobutane derivatives (Busetti, Valle, Zanotti, & Galiazzo, 1980).
Synthesis of Inhibitors : Derivatives of 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile have been optimized as potent inhibitors of Src kinase activity, demonstrating its potential application in medicinal chemistry (Boschelli et al., 2001).
Synthetic Routes for Medicinal Compounds : The compound has been used in synthetic routes for creating sibutramine, a treatment for obesity, showcasing its utility in the synthesis of complex organic molecules (Jeffery et al., 1996).
Cyclophane Synthesis and Applications : It plays a role in the synthesis of transition-metal cyclophanes, which have applications in host-guest chemistry and as nanoporous materials in sensing devices (Slone et al., 1998).
Chemical Reactivity Studies : Studies on compounds like 1,2-Bis(trifluoromethyl)ethene-1,2-dicarbonitrile, which are structurally related to 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile, have provided insights into chemical reactivities and mechanisms of cycloadditions, further enhancing our understanding of chemical reactions involving cyclobutanes (Huisgen & Desmaison, 2012).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJGOBFIZBXJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254527 | |
| Record name | 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile | |
CAS RN |
151157-59-4 | |
| Record name | 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151157-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B3047899.png)






